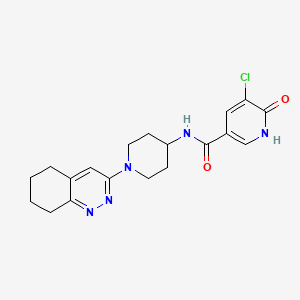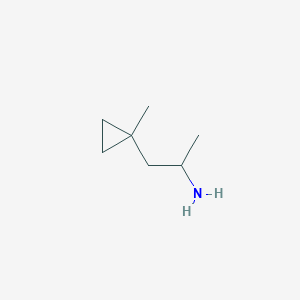
1-(1-Methylcyclopropyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)propan-2-amine, also known as methamphetamine, is a synthetic stimulant drug that affects the central nervous system. It is a highly addictive drug that is commonly abused for its euphoric effects. However,
Mécanisme D'action
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to and blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the release of feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and increases wakefulness. Chronic use of 1-(1-Methylcyclopropyl)propan-2-amineine can lead to a number of negative health effects, including addiction, psychosis, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methamphetamine has a number of advantages and limitations for lab experiments. It can be used as a tool to study the central nervous system and the effects of neurotransmitters on behavior. However, its addictive nature and potential for abuse make it difficult to use in human subjects. Additionally, the negative health effects associated with chronic use make it a potentially dangerous substance to work with.
Orientations Futures
There are a number of future directions for research on 1-(1-Methylcyclopropyl)propan-2-amineine. One area of interest is the development of medications to treat addiction to 1-(1-Methylcyclopropyl)propan-2-amineine. Another area of interest is the development of medications to treat the negative health effects associated with chronic use. Additionally, further research is needed to understand the long-term effects of 1-(1-Methylcyclopropyl)propan-2-amineine on the brain and body.
Conclusion:
In conclusion, 1-(1-Methylcyclopropyl)propan-2-amine, or 1-(1-Methylcyclopropyl)propan-2-amineine, is a synthetic stimulant drug that has been studied for its potential therapeutic effects. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure and euphoria. While it has a number of advantages for lab experiments, its addictive nature and potential for abuse make it a difficult substance to work with. Further research is needed to understand its long-term effects on the brain and body and to develop medications to treat addiction and negative health effects.
Méthodes De Synthèse
Methamphetamine can be synthesized through various methods, including the Nagai method, the Leuckart method, and the Birch reduction method. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus. The Leuckart method involves the reaction of ephedrine or pseudoephedrine with formic acid and ammonium formate. The Birch reduction method involves the reaction of phenyl-2-propanone with lithium aluminum hydride.
Applications De Recherche Scientifique
Methamphetamine has been used in scientific research for its potential therapeutic effects. It has been studied for its use in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in treating depression and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAAQZAAQYVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
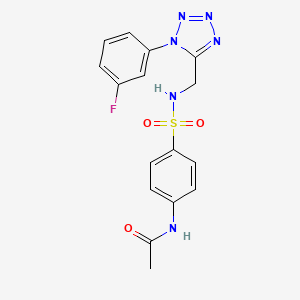
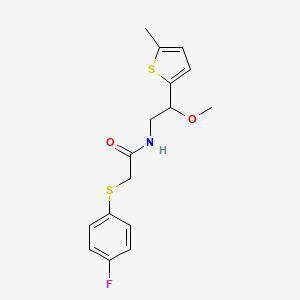


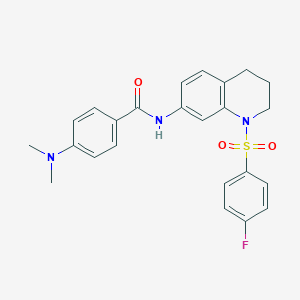
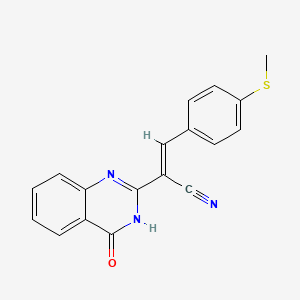
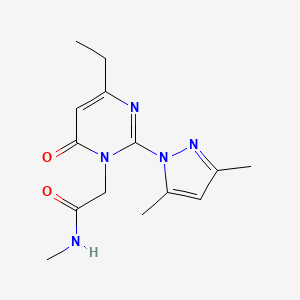
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
